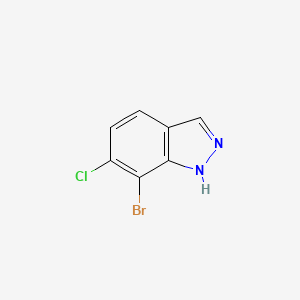

7-Bromo-6-chloro-1H-indazole

Descripción

Significance of Indazole Scaffolds in Heterocyclic Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a privileged scaffold in the realm of medicinal and organic chemistry. irma-international.orgnih.govresearchgate.netnih.govnih.gov The unique structural and electronic properties of the indazole nucleus, including its capacity for tautomerism, make it a versatile building block for the synthesis of a diverse array of heterocyclic compounds. irma-international.org The significance of indazoles is underscored by their presence in numerous marketed drugs and investigational compounds, highlighting their therapeutic potential across a wide spectrum of diseases. irma-international.orgresearchgate.netnih.gov

The indazole framework has been extensively explored for a multitude of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. irma-international.orgnih.govbenthamdirect.comresearchgate.net This broad range of pharmacological applications has fueled continuous interest from medicinal chemists in developing novel synthetic methodologies and exploring the structure-activity relationships of indazole derivatives. nih.govnih.gov The ability to functionalize the indazole core at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive template for drug design and discovery. longdom.org

Overview of 7-Bromo-6-chloro-1H-Indazole within the Indazole Framework

Within the diverse family of indazole derivatives, this compound has emerged as a compound of significant interest, primarily due to its role as a key intermediate in the synthesis of pharmacologically active molecules. bldpharm.com Its specific substitution pattern, featuring a bromine atom at the 7-position and a chlorine atom at the 6-position, imparts unique reactivity and structural characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1427361-92-9 |

| Molecular Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol |

| Physical Form | Solid |

| Storage | Sealed in dry, 2-8°C |

Data sourced from multiple chemical suppliers. bldpharm.comsobekbio.comsigmaaldrich.com

The strategic placement of the halogen atoms on the benzene ring of the indazole scaffold makes this compound a valuable precursor for further chemical modifications, enabling the introduction of various functional groups through cross-coupling and substitution reactions. This versatility has positioned it as a crucial component in the development of complex molecular architectures with desired biological activities.

Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-6-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFVPAPRHAPOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 6 Chloro 1h Indazole and Its Derivatives

Regioselective Synthesis of 7-Bromo-6-chloro-1H-indazole

Achieving the precise arrangement of substituents on the indazole core is paramount for its intended biological activity. The regioselective synthesis of this compound is a multi-step process that often involves carefully orchestrated halogenation and cyclization reactions.

Halogenation Strategies for Indazole Precursors

The introduction of halogen atoms onto the indazole ring or its precursors is a fundamental step in the synthesis of this compound. The choice of halogenating agent and reaction conditions dictates the regioselectivity of the process.

Direct halogenation of the indazole ring can be challenging, often leading to a mixture of products. For instance, the direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) proved unsuccessful in producing the desired 7-bromo isomer, instead yielding an undesired regioisomer as the major product. This highlights the inherent reactivity of the indazole core, which can sometimes override the directing effects of existing substituents.

A more successful and controlled approach involves the sequential halogenation of an aniline (B41778) precursor prior to the formation of the indazole ring. This strategy allows for the precise placement of halogen atoms. For example, a common route begins with 2-fluoroaniline, which undergoes chlorination with N-chlorosuccinimide (NCS) to yield 4-chloro-2-fluoroaniline. Subsequent bromination with N-bromosuccinimide (NBS) affords 2-bromo-4-chloro-6-fluoroaniline (B70090). This di-halogenated aniline is then poised for cyclization to form the desired indazole.

Researchers have also explored metal-free regioselective halogenation of 2H-indazoles, which offers an environmentally friendly alternative. nih.gov By carefully tuning the reaction conditions, it is possible to achieve not only mono-halogenation but also poly-halogenation with moderate to excellent yields. nih.gov

Cyclization Reactions for Indazole Ring Formation

The formation of the bicyclic indazole ring system is a critical step in the synthesis of this compound. Various cyclization strategies have been developed, often starting from appropriately substituted aniline derivatives.

One of the most common methods involves the diazotization of a substituted aniline followed by an intramolecular cyclization. In the context of this compound synthesis, the precursor 2-bromo-4-chloro-6-fluoroaniline can be converted into a 2-bromo-4-chloro-6-fluorobenzaldehyde. This aldehyde then undergoes cyclization with hydrazine (B178648) hydrate (B1144303) to furnish the final indazole product.

Another powerful technique is the intramolecular Ullmann-type reaction. This copper-mediated cyclization has been successfully employed in a scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole, starting from an inexpensive trisubstituted benzene (B151609) derivative. thieme-connect.com This approach circumvents some of the challenges associated with other methods, such as potentially hazardous nitrosation steps and unselective ring alkylation. thieme-connect.com

Furthermore, the cyclization of various hydrazones in the presence of polyphosphoric acid (PPA) represents another viable route to substituted indazoles. researchgate.net This method has been utilized in the synthesis of a series of substituted indazoles as part of the discovery of nitric oxide synthase inhibitors. researchgate.net

Advanced Functionalization Strategies for Indazole Derivatives

Beyond the initial synthesis of the indazole core, further functionalization is often necessary to access a diverse range of derivatives with tailored properties. C-H functionalization has emerged as a powerful tool for the late-stage modification of indazole scaffolds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. researchgate.netnih.gov

C-H Functionalization Approaches

Direct C-H functionalization allows for the introduction of various substituents onto the indazole ring without the need for pre-functionalization, such as halogenation. researchgate.net This strategy is highly desirable for increasing the complexity and diversity of indazole derivatives. researchgate.netnih.gov

Transition metal catalysis has revolutionized the field of C-H activation, enabling the selective functionalization of specific C-H bonds in complex molecules. nih.govacs.org Various transition metals, including rhodium, ruthenium, and palladium, have been employed to catalyze the C-H functionalization of indazoles. mdpi.comnih.govacademindex.com

Rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of substituted N-aryl-2H-indazoles through the C-H bond addition of azobenzenes to aldehydes. nih.gov This method is efficient, occurs in one step, and is compatible with a wide range of functional groups. nih.gov Similarly, rhodium and copper co-catalyzed reactions have been developed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes. mdpi.com

Palladium-catalyzed C-H functionalization at the C3-position of 2H-indazoles has been achieved via an isocyanide insertion strategy, leading to the synthesis of novel benzoxazinoindazoles and other diverse heterocycles. acs.org

Ruthenium-catalyzed reactions have also been explored for the functionalization of indazoles. For instance, a ruthenium-catalyzed alkenylation–annulation approach has been developed for the synthesis of indazole derivatives via C–H bond activation. academindex.com

The table below summarizes key findings in transition metal-catalyzed C-H activation of indazoles:

| Catalyst System | Indazole Substrate | Coupling Partner | Product | Reference |

| [RhCp*Cl₂]₂ / AgSbF₆ | Azobenzenes | Aldehydes | N-aryl-2H-indazoles | nih.gov |

| Rh(III) / Cu(II) | Imidates | Nitrosobenzenes | 1H-indazoles | mdpi.com |

| Pd(OAc)₂ | 2H-indazoles | Isocyanides | Benzoxazinoindazoles | acs.org |

| Ru(II) | 2H-indazoles | Sulfoxonium ylides | ortho-acylmethylated 2-phenylindazoles | researchgate.net |

In addition to transition metal-catalyzed methods, radical pathways offer an alternative approach for the C-H functionalization of indazoles. researchgate.netnih.gov These methods often involve the generation of a radical species that can then react with the indazole ring.

For instance, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen as oxidants. chim.it This reaction proceeds through a plausible radical mechanism. chim.it Similarly, C3-thiocyanation of 2H-indazoles can be accomplished under similar conditions using potassium thiocyanate, also involving a radical pathway. chim.it

These radical functionalization methods provide a complementary toolbox to transition metal catalysis for the synthesis of diverse indazole derivatives.

N-Functionalization Techniques

Direct functionalization of the nitrogen atoms of the indazole ring is a primary strategy for creating structural diversity. The presence of two nitrogen atoms (N1 and N2) in the indazole ring leads to the possibility of forming two different regioisomers (N1 and N2-substituted products) upon alkylation or arylation. nih.govbeilstein-journals.org The control of regioselectivity in these reactions is a significant challenge, often influenced by the steric and electronic properties of the indazole ring substituents, the nature of the electrophile, and the reaction conditions. nih.gov

The direct alkylation of 1H-indazoles frequently results in a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org Achieving regioselectivity is paramount for the efficient synthesis of specific isomers. The outcome of the N-alkylation is governed by a delicate interplay of factors including the choice of base, solvent, and the electrophile.

Research has shown that for various substituted indazoles, specific conditions can favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving N1-selective alkylation. nih.gov This method's selectivity is influenced by both steric and electronic effects of the substituents on the indazole core. nih.gov Conversely, electron-withdrawing groups at the C7 position can promote excellent N2-regioselectivity. nih.gov

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the mechanisms driving this regioselectivity. nih.gov These studies suggest that for certain substrates, chelation mechanisms involving the base's cation can favor N1-substitution, while other non-covalent interactions may direct the reaction towards the N2-position. nih.gov The thermodynamic stability of the tautomers also plays a crucial role; the 1H-indazole tautomer is generally more stable than the 2H-tautomer. nih.govwuxibiology.com This difference in stability can be exploited to favor the N1-substituted product through equilibration processes. nih.gov

The table below summarizes representative conditions for regioselective N-alkylation of substituted indazoles, which are applicable principles for this compound.

Table 1: Conditions for Regioselective N-Alkylation of Indazole Scaffolds

| Indazole Substrate (Example) | Reagents & Conditions | Major Product | Regioselectivity (N1:N2) |

|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | NaH, Alkyl Bromide, THF | N1-alkylated | >99:1 |

| 7-Nitro-1H-indazole | NaH, Alkyl Bromide, THF | N2-alkylated | 4:96 |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, NaH, DMF | Mixture | 1:1.1 |

Cross-Coupling Reactions in Indazole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space of indazole derivatives. For a substrate like this compound, the bromine atom at the C7 position serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. This reaction is particularly valuable for attaching aryl or vinyl substituents to the indazole core. For instance, the bromine at the C7 position of this compound can be selectively coupled with various boronic acids or their esters. This approach has been used to synthesize C7-alkyl-substituted bromoindazoles from 2-bromo-6-methylaniline (B1334028) by first coupling with vinylboronic acids followed by reduction. ucsf.edu This highlights the utility of Suzuki coupling in building complex molecular architectures from halogenated indazole precursors.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 7-Bromo-indazole derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 7-Aryl-indazole |

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. This reaction offers a complementary approach to the Suzuki coupling for forming C-C bonds and is known for its tolerance of a wide variety of functional groups. While specific examples detailing the Stille coupling of this compound are not extensively documented in the provided search results, the methodology is broadly applicable to aryl bromides. The C7-bromo position of the indazole is expected to be reactive under standard Stille conditions, allowing for the introduction of diverse alkyl, vinyl, and aryl groups.

Click Chemistry Applications in Indazole Functionalization

Click chemistry, characterized by its high efficiency, reliability, and biocompatibility, has emerged as a powerful tool in drug discovery and materials science. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. To utilize this chemistry, the indazole core must first be functionalized with either an azide (B81097) or an alkyne group. For this compound, the bromine or chlorine could potentially be substituted by an azide nucleophile, or the N1/N2 positions could be alkylated with an azide- or alkyne-containing chain. These functionalized indazoles can then be readily conjugated with complementary molecules to rapidly generate libraries of complex indazole derivatives, such as triazole-linked conjugates.

Emerging Synthetic Techniques for Indazole Derivatives

The field of synthetic chemistry is continuously evolving, with new methods being developed to improve efficiency, selectivity, and environmental sustainability. For indazole synthesis and functionalization, several emerging techniques are noteworthy.

C-H Functionalization: Direct C-H activation and functionalization have become a highly attractive strategy, as they avoid the need for pre-functionalized starting materials. researchgate.net Research is ongoing to develop methods for the selective C-H arylation, alkylation, or amination of the indazole nucleus, which could provide more direct routes to complex derivatives. researchgate.netnih.gov

Photoredox Catalysis: Visible-light-mediated transformations offer mild and efficient alternatives to traditional synthetic methods. nih.gov These reactions can be used to generate reactive intermediates under gentle conditions, enabling novel bond formations and functionalizations on the indazole scaffold that may not be accessible through thermal methods.

Flow Chemistry: Continuous flow reactors are gaining popularity for their ability to improve reaction safety, efficiency, and scalability. The precise control over reaction parameters such as temperature, pressure, and mixing can lead to higher yields and selectivities in the synthesis and functionalization of indazole derivatives.

These advanced methodologies hold the promise of streamlining the synthesis of complex molecules like derivatives of this compound, facilitating the exploration of their potential in various scientific fields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jchr.org The use of microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in significantly shorter reaction times and higher product yields compared to conventional heating methods. jchr.orgheteroletters.org This technique has been successfully applied to the synthesis of various indazole derivatives. jchr.orgjchr.orgeurekaselect.com

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the general principles of microwave-assisted synthesis of halogenated indazoles can be applied. For instance, the synthesis of disubstituted 2H-indazoles has been efficiently achieved using microwave irradiation in a one-pot, multicomponent reaction. eurekaselect.com This approach allows for the rapid generation of a library of compounds with diverse substitution patterns.

The key advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. heteroletters.orgmdpi.com

Improved Yields: The rapid and uniform heating can minimize the formation of side products, leading to higher yields of the desired compound. mdpi.com

Greener Chemistry: Shorter reaction times and often the use of less solvent contribute to more environmentally friendly processes. jchr.org

The following table summarizes examples of microwave-assisted synthesis of indazole derivatives, illustrating the efficiency of this method.

| Starting Materials | Product | Reaction Time | Yield | Reference |

| Substituted 2-bromobenzaldehyde, aromatic amine, NaN₃ | Disubstituted 2H-indazoles | Not specified | High | eurekaselect.com |

| Phenyl hydrazine derivatives, substituted salicylaldehydes | Indazoles | 35 min | Moderate to High | heteroletters.org |

| Ortho-chlorobenzaldehyde, hydrazine hydrate | 1-H indazole | 18 min | Not specified | jchr.org |

| 2,6-dichloro benzaldehyde, hydrazine hydrate | 4-chloro-1-H indazole | Not specified | Not specified | jchr.org |

Table 1: Examples of Microwave-Assisted Synthesis of Indazole Derivatives

Electrochemical Synthesis and Functionalization

Electrochemical methods offer a unique and often more sustainable approach to the synthesis and functionalization of organic molecules. doaj.org These techniques can avoid the use of harsh reagents and often proceed under mild conditions. In the context of indazole chemistry, electrochemical methods have been particularly useful for halogenation reactions.

The electrochemical halogenation of 2H-indazoles has been demonstrated to be an environmentally friendly and highly efficient method for introducing chlorine and bromine atoms onto the indazole core. researchgate.net This approach typically involves the use of sodium halides (NaX, where X = Cl, Br) as the halogen source in the absence of metal catalysts and chemical oxidants. The reaction proceeds through the anodic oxidation of the halide ion to generate the reactive halogenating species.

While specific electrochemical synthesis of this compound is not detailed, the principles of electrochemical halogenation of indazoles are directly applicable. For instance, the regioselective mono- and poly-halogenation of 2-substituted indazoles has been achieved through metal-free methods, allowing for the synthesis of di-halogenated products. rsc.org It has been shown that 3-bromo-7-chloro-2H-indazoles and 3-chloro-7-bromo-2H-indazoles can be produced through a sequential chlorination-bromination process. rsc.org

Key features of electrochemical synthesis and functionalization of indazoles include:

Mild Reaction Conditions: Electrochemical reactions are often carried out at room temperature and ambient pressure.

High Selectivity: By controlling the electrode potential, it is possible to achieve high regioselectivity in functionalization reactions.

Sustainability: Electrochemical methods avoid the use of stoichiometric amounts of chemical oxidants, reducing waste generation.

The table below presents examples of electrochemical halogenation of indazole derivatives.

| Substrate | Halogenating Agent | Product | Yield | Reference |

| 2H-indazoles | NaX (X = Cl, Br) | 3-halo-2H-indazoles | Moderate to Excellent | researchgate.net |

| 2-substituted indazoles | NBS/NCS | Mono- and poly-halogenated 2H-indazoles | 64-70% (di-halogenated) | rsc.org |

| Glycals | Bu₄NBr | 2-bromoglycals | Moderate to Excellent | frontiersin.org |

Table 2: Examples of Electrochemical Halogenation

Furthermore, the electrochemical synthesis of 1H-indazole N-oxides has been reported, which can then undergo divergent C-H functionalization. nih.gov This highlights the versatility of electrochemical methods in creating a diverse range of functionalized indazole derivatives.

Reactivity and Functionalization of 7 Bromo 6 Chloro 1h Indazole

Halogen Atom Reactivity on the Indazole Ring

The presence of both bromine and chlorine atoms on the benzene (B151609) moiety of 7-bromo-6-chloro-1H-indazole opens up avenues for a variety of chemical transformations. The differential reactivity of these halogens is a key feature that can be exploited for selective chemical modifications.

Nucleophilic Substitution Reactions of Halogens

Nucleophilic aromatic substitution (SNAr) reactions on the this compound ring are plausible, particularly given the electron-withdrawing nature of the fused pyrazole (B372694) ring which can stabilize the negatively charged Meisenheimer intermediate. In general, the rate of SNAr reactions is influenced by the nature of the halogen, with the more electronegative and better leaving groups being more readily displaced. However, in the context of dihalogenated indazoles, the position of the halogen and the reaction conditions play a crucial role.

While specific studies detailing nucleophilic substitution on this compound are not extensively documented, the principles of SNAr suggest that either the bromine or the chlorine atom could potentially be displaced by a nucleophile. The relative reactivity would depend on factors such as the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the indazole ring. For instance, in related halo-indazoles, the displacement of a halogen is a key step in the synthesis of various derivatives.

Table 1: Plausible Nucleophilic Substitution Reactions on Dihalo-1H-Indazoles

| Nucleophile | Potential Product | Reaction Conditions |

| Sodium methoxide (B1231860) (NaOMe) | 7-Bromo-6-methoxy-1H-indazole or 6-Chloro-7-methoxy-1H-indazole | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Ammonia (NH3) | 7-Bromo-6-amino-1H-indazole or 6-Chloro-7-amino-1H-indazole | High pressure and temperature |

| Sodium hydrosulfide (B80085) (NaSH) | 7-Bromo-1H-indazole-6-thiol or 6-Chloro-1H-indazole-7-thiol | Polar solvent |

Note: The table represents potential reactions based on general principles of nucleophilic aromatic substitution on halo-aromatic systems.

Role of Halogens in Metal-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms in this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of C-Br and C-Cl bonds in these reactions allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C-C bonds. In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond under typical palladium-catalyzed conditions allows for selective coupling at the 7-position. nih.gov This regioselectivity is a common feature in molecules containing both bromine and chlorine substituents.

Research on 7-bromo-4-substituted-1H-indazoles has demonstrated successful palladium-mediated Suzuki-Miyaura reactions with various boronic acids, yielding C7-arylated products in moderate to good yields. nih.gov The reaction conditions are optimized by screening different palladium catalysts, bases, and solvents. nih.gov It is well-established that the oxidative addition of palladium to an aryl-bromide bond is significantly faster than to an aryl-chloride bond, thus enabling this selective transformation.

Table 2: Representative Suzuki-Miyaura Coupling of a 7-Bromo-1H-Indazole Derivative

| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Product | Yield |

| (4-methoxyphenyl)boronic acid | PdCl2(dppf) | K2CO3 | Dioxane/H2O | 7-(4-methoxyphenyl)-1H-indazole derivative | Good |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 7-Phenyl-1H-indazole derivative | Moderate to Good |

| Thiophene-2-boronic acid | Pd(dppf)Cl2 | Cs2CO3 | DME | 7-(Thiophen-2-yl)-1H-indazole derivative | Good |

Data in this table is representative of Suzuki-Miyaura reactions on 7-bromo-indazole systems and is intended for illustrative purposes.

Other Cross-Coupling Reactions:

The halogen atoms on this compound are also amenable to other important cross-coupling reactions, including the Heck reaction and the Buchwald-Hartwig amination.

Heck Reaction: This reaction would involve the palladium-catalyzed coupling of the indazole with an alkene. Selective reaction at the C-Br bond would be expected to introduce a vinyl group at the 7-position.

Buchwald-Hartwig Amination: This powerful method for C-N bond formation would allow for the introduction of various amino groups. By carefully selecting the catalyst and reaction conditions, it is often possible to achieve selective amination at either the bromo or chloro position.

Reactivity of the Indazole Core

Beyond the reactivity of the halogen substituents, the indazole core itself can undergo chemical modifications, including electrophilic aromatic substitution on the benzene moiety and interconversions of functional groups.

Electrophilic Aromatic Substitution on the Benzene Moiety

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The introduction of a third substituent onto the benzene ring would be directed to the available positions (C4 and C5), with the precise outcome depending on the interplay of the electronic and steric effects of the existing substituents and the pyrazole ring. For instance, direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) has been reported to yield an undesired regioisomer as the major product, highlighting the complex directing effects within the indazole system.

Functional Group Interconversions on the Indazole Scaffold

The this compound scaffold can be further elaborated through various functional group interconversions. These transformations can modify existing substituents or introduce new ones, leading to a diverse range of derivatives.

Table 3: Potential Functional Group Interconversions on a Dihalo-Indazole Scaffold

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Nitro (-NO2) | SnCl2, HCl or H2, Pd/C | Amino (-NH2) |

| Amino (-NH2) | 1. NaNO2, HBr; 2. CuBr | Bromo (-Br) |

| Bromo (-Br) | n-BuLi, then CO2 | Carboxylic acid (-COOH) |

This table illustrates potential transformations based on standard organic synthesis methodologies applicable to the indazole scaffold.

Applications in Medicinal Chemistry and Biological Sciences

Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the design of therapeutic agents. nih.govresearchgate.net Its structural rigidity, coupled with the ability to engage in various non-covalent interactions, makes it an ideal framework for binding to diverse biological targets. nih.gov This versatility has led to the development of numerous indazole-containing compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties. nih.govnih.gov Several FDA-approved anticancer drugs, such as Pazopanib and Axitinib, feature the indazole core, underscoring its importance in oncology. researchgate.net

A key aspect of the indazole scaffold's utility in drug design is its role as a bioisostere for other common functional groups, particularly phenols and indoles. Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a powerful tool for optimizing lead compounds. The indazole nucleus can mimic the hydrogen bonding capabilities of the hydroxyl group of a phenol (B47542) or the N-H group of an indole, while offering distinct electronic and metabolic properties. This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles.

The indazole moiety is frequently employed in modern drug discovery strategies like fragment-based drug design (FBDD) and scaffold hopping. In FBDD, small molecular fragments with weak binding affinity to a target are identified and then optimized into more potent leads. The indazole core, with its compact size and versatile chemistry, serves as an excellent starting point for such endeavors.

Scaffold hopping involves replacing the core structure of a known active compound with a novel scaffold to discover new chemical series with potentially improved properties. The indazole ring has been successfully used as a scaffold hop to generate novel classes of inhibitors for various targets, moving away from existing intellectual property and exploring new chemical space.

Biological Activities of Indazole Derivatives and 7-Bromo-6-chloro-1H-indazole Analogs

The anticancer activity of indazole derivatives is a subject of intense research. These compounds have been shown to modulate the activity of various proteins implicated in cancer progression. While specific biological data for this compound is not extensively available in public literature, the activities of its analogs provide valuable insights into its potential therapeutic applications.

Indazole derivatives exert their anticancer effects through multiple mechanisms, primarily by interfering with key signaling pathways that control cell growth, proliferation, and survival. nih.gov

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, they are prime targets for anticancer drug development. The indazole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors. nih.gov

Analogs of this compound have shown inhibitory activity against several important kinases. For instance, a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones were synthesized and found to be potent inhibitors of Protein Kinase B (Akt), a critical node in cell survival pathways. nih.gov Another study identified a tetrahydroindazole (B12648868) derivative, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, as an inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme essential for cell cycle progression. nih.gov

The table below summarizes the kinase inhibitory activities of some indazole derivatives, illustrating the potential of this scaffold in targeting cancer-related kinases.

| Compound Class | Target Kinase | Key Findings |

| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 | Exhibited potent inhibitory activity against Akt1 and were suggested to have dual inhibitory effects on both the activity and phosphorylation of Akt1 in PC-3 tumor cells. nih.gov |

| Tetrahydroindazoles | CDK2/cyclin A | A 7-bromo-tetrahydroindazole was identified as a hit compound with a Ki value of 2.3 μM. nih.gov |

This table is for illustrative purposes and showcases the activity of indazole analogs.

By inhibiting key kinases and other cellular targets, indazole derivatives effectively block cell proliferation pathways, leading to cancer cell death. The antiproliferative activity of these compounds is often evaluated against a panel of cancer cell lines.

For example, a study on novel 1,3-dimethyl-6-amino-1H-indazole derivatives, which share the core indazole structure, demonstrated significant anticancer activity. One compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was particularly effective in inducing apoptosis and activating the extracellular signal-regulated kinase (ERK) pathway in hypopharyngeal carcinoma cells. nih.gov Another research highlighted a series of 1H-indazole-3-amine derivatives, with one compound exhibiting a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov

The following table presents data on the anti-proliferative activity of selected indazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value (µM) |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu (Hypopharyngeal carcinoma) | Data on apoptosis induction and ERK activation reported. nih.gov |

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Chronic myeloid leukemia) | 5.15 nih.gov |

This table is for illustrative purposes and showcases the activity of indazole derivatives.

Based on a thorough review of available scientific literature, there is currently no specific published research detailing the biological and medicinal chemistry applications of the exact compound This compound that would allow for the creation of the detailed article as outlined.

The provided structure for the article requires in-depth data on specific pharmacological activities, including apoptosis induction, antimicrobial potency, anti-inflammatory potential, and antiviral mechanisms. Searches for this precise isomer (this compound) did not yield specific studies that would provide the necessary information to populate the requested sections and subsections.

While the broader class of indazole derivatives is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anti-cancer activities, this general information cannot be attributed to the specific compound without direct scientific evidence. nih.gov Research is available for other isomers, such as 7-Bromo-4-chloro-1H-indazol-3-amine, which serves as an intermediate in the synthesis of the anti-HIV-1 drug Lenacapavir. nih.govmdpi.comnih.gov However, these findings are specific to that particular molecule and cannot be extrapolated to this compound.

Therefore, it is not possible to generate the requested scientific article while adhering to the strict requirements of focusing solely on "this compound" and ensuring scientific accuracy.

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

Impact of Substitutions on Biological Efficacy and Selectivity

The biological profile of indazole derivatives is highly sensitive to the nature and placement of substituents on the bicyclic ring system. The introduction of different functional groups can profoundly alter a compound's potency, selectivity, and pharmacokinetic properties.

Research into various classes of indazole derivatives has shown that substitutions at nearly all positions (C-3, C-4, C-5, C-6, C-7, N-1, and N-2) can play a critical role in their activity. For instance, in a series of 6-substituted aminoindazole derivatives developed as potential anticancer agents, the introduction of a methyl group at the C-3 position led to increased toxicity against HCT116 human colorectal cancer cells. nih.govrsc.org Furthermore, replacing a benzyl (B1604629) group with a fluorobenzyl group at the N-1 position increased the toxic potency significantly, highlighting the importance of even subtle electronic changes. nih.gov

Table 1: Impact of Substitutions on the Biological Activity of Indazole Derivatives

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| C-3 | Methyl Group | Increased cytotoxic activity | HCT116 Cancer Cells | nih.govrsc.org |

| N-1 | Fluorobenzyl Group | Increased cytotoxic potency compared to benzyl | HCT116 Cancer Cells | nih.gov |

| C-5 | Fluorine | Increased potency (lower EC50) | CB1 Receptor | nih.gov |

| C-5 | Bromine | Reduced potency in certain scaffolds | CB1 Receptor | nih.gov |

| R1 (General) | Halogen | More potent inhibitory activity than alkyl groups | HIF-1 Inhibition | nih.gov |

Regiochemical Importance of Substituents for Activity

The specific location, or regiochemistry, of a substituent on the indazole ring is a critical factor governing its biological activity. The same functional group placed at different positions can lead to vastly different pharmacological outcomes, including changes in potency, selectivity, or even the type of activity observed.

The distinction between N-1 and N-2 substitution is a classic example of regiochemical importance in indazoles. The nitrogen atom that is alkylated or acylated can drastically affect the molecule's shape and its ability to interact with a biological target. For example, in a study of 6-substituted aminoindazoles, relocating a methyl group from the N-1 to the N-2 position was found to decrease the anti-proliferative activity in most of the tested compounds. nih.gov This suggests that the N-1 position is preferred for accommodating this substituent to achieve the desired anticancer effect in that particular series.

The position of substituents on the benzene portion of the indazole ring is equally important. Halogenation reactions, often a key step in creating diverse analogues for SAR studies, are directed to specific positions to enable further modifications. chim.it The synthesis of building blocks such as 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole provides regiochemically defined scaffolds that allow for the divergent synthesis of specifically substituted derivatives. researchgate.net This control over regiochemistry is essential for systematically exploring the SAR and identifying the optimal substitution pattern for a given biological target. For instance, the development of potent kinase inhibitors often relies on precise substituent placement to engage with specific amino acid residues in the ATP-binding pocket of the enzyme.

Specific Substituent Effects (e.g., Halogen, Hydroxyl, Nitro Groups)

The electronic and steric properties of specific functional groups are fundamental drivers of SAR. Halogens, hydroxyl groups, and nitro groups are common substituents explored in medicinal chemistry for their distinct effects.

Halogens (F, Cl, Br, I): Halogen atoms are frequently incorporated into drug candidates to modulate their biological activity. They can alter a molecule's lipophilicity, metabolic stability, and binding interactions. In many indazole series, halogen substitution has been shown to be more potent than alkyl substitution. nih.gov For example, a bromo-substituted derivative (IC50 = 1.78 μM) exhibited superior HIF-1 inhibitory activity compared to several methyl-substituted analogues. nih.gov In another study on anticancer aminoindazoles, the presence of a fluoro group on a benzyl substituent at the N-1 position was noted as being important for the potent anti-proliferative activity observed. nih.gov The type of halogen also matters; studies of synthetic cannabinoids showed that fluorinated analogs were often the most potent, while the effects of chlorine and bromine could vary depending on the rest of the molecular structure. nih.gov

Hydroxyl (-OH): The hydroxyl group can act as both a hydrogen bond donor and acceptor, making it critical for anchoring a molecule to its biological target. Its introduction can significantly increase hydrophilicity, which affects solubility and pharmacokinetic properties.

Nitro (-NO2): The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the indazole ring system. This can impact the pKa of the molecule and its ability to participate in key binding interactions. The use of a 6-nitroindazole (B21905) was a key step in the synthesis of the multi-kinase inhibitor Axitinib, demonstrating the utility of this substituent in the synthesis of complex pharmaceutical agents. chim.it

This compound as a Pharmaceutical Intermediate in Drug Synthesis

Halogenated indazoles, particularly those with multiple halogen substituents, are valuable and versatile intermediates in the synthesis of complex pharmaceutical compounds. The presence of halogen atoms at specific positions, such as in the this compound scaffold, provides reactive handles for introducing further chemical diversity through modern synthetic methods like metal-catalyzed cross-coupling reactions. This allows for the efficient construction of molecules with precisely tailored properties for therapeutic applications.

While direct examples of the use of this compound in publicly disclosed drug syntheses are not prominent, the utility of closely related di-halogenated indazoles is well-documented and highlights the importance of this structural class. A compelling example is the role of 7-bromo-4-chloro-1H-indazol-3-amine as a key intermediate in the synthesis of Lenacapavir, a potent, long-acting capsid inhibitor for the treatment of HIV-1 infection. nih.govresearchgate.netchemrxiv.orgsemanticscholar.orgnih.gov

The synthesis of this crucial Lenacapavir fragment starts from inexpensive 2,6-dichlorobenzonitrile (B3417380). nih.gov A regioselective bromination step is followed by heterocycle formation with hydrazine (B178648) to yield the desired 7-bromo-4-chloro-1H-indazol-3-amine. nih.govresearchgate.net This multi-step synthesis underscores the industrial importance of developing practical and economical routes to such highly functionalized heterocyclic intermediates. nih.govnih.gov The bromine and chlorine atoms on the indazole ring are critical for the subsequent steps in the total synthesis of Lenacapavir, where they facilitate the connection of the indazole core to other parts of the final drug molecule. The successful development of this potent antiviral agent is therefore reliant on the availability and chemistry of its halogenated indazole intermediate. This illustrates the significant role that compounds like this compound and its isomers play as advanced building blocks in the pharmaceutical industry.

Computational Approaches in 7 Bromo 6 Chloro 1h Indazole Research

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of 7-Bromo-6-chloro-1H-indazole. These methods allow for the precise modeling of molecular properties and reaction pathways.

Elucidation of Reaction Mechanisms and Energy Profiles

DFT calculations are instrumental in mapping out the intricate details of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can construct detailed reaction energy profiles. This information is crucial for understanding reaction kinetics and thermodynamics, which in turn aids in optimizing synthetic routes. For instance, in the synthesis of related indazole derivatives, DFT has been used to suggest that a chelation mechanism facilitates the formation of N1-substituted products in the presence of cesium, while other non-covalent interactions are responsible for the formation of N2-products. beilstein-journals.org

A hypothetical reaction for the alkylation of this compound is presented below, illustrating how DFT could be used to determine the energy profile and predict the major product.

| Reaction Step | Calculated Energy (kcal/mol) | Description |

| Reactants (this compound + Alkyl Halide) | 0 | Starting energy of the reaction. |

| Transition State 1 (N1-alkylation) | +15.2 | Energy barrier for the formation of the N1-alkylated product. |

| Intermediate 1 | -5.7 | A temporary, stabilized species formed during the reaction. |

| Transition State 2 (N2-alkylation) | +18.5 | Energy barrier for the formation of the N2-alkylated product. |

| Product 1 (N1-alkylated) | -10.3 | Final energy of the N1-alkylated product. |

| Product 2 (N2-alkylated) | -8.1 | Final energy of the N2-alkylated product. |

This table is a hypothetical representation of DFT calculations for a generic alkylation reaction and does not represent real experimental data.

Tautomeric Preference and Stability Analysis

Indazoles, including this compound, can exist in different tautomeric forms, primarily the 1H and 2H tautomers. The position of the proton on the pyrazole (B372694) ring significantly influences the molecule's properties and its interactions with biological targets. DFT calculations are employed to determine the relative stabilities of these tautomers. Generally, for indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.gov Theoretical estimations for unsubstituted indazole show the 1H form to be more stable by 3.6 to 5.3 kcal/mol. researchgate.net The tautomerism in indazoles is known to greatly influence their synthesis, reactivity, and biological properties. nih.gov

The stability of the 2H form can be enhanced through the formation of stable centrosymmetric dimers, as suggested by DFT calculations for other indazole derivatives. nih.gov The solvent environment also plays a crucial role; for instance, in some indazole derivatives, the 1H tautomer is favored in polar solvents like DMSO, while the 2H tautomer can be stabilized in less polar solvents through intramolecular hydrogen bonds. researchgate.netnih.gov

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking is used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors. This is a crucial step in identifying potential therapeutic applications for the compound.

Virtual screening, a related technique, involves docking a large library of compounds against a target of interest to identify potential "hits". While specific virtual screening studies on this compound are not widely published, this method has been successfully applied to identify novel inhibitors from libraries of pyrazolone (B3327878) and other heterocyclic derivatives for targets like Janus kinases (JAKs). acs.org For instance, in a study on other indazole derivatives, molecular docking was used to investigate their binding energy with a renal cancer receptor (PDB ID: 6FEW). nih.gov

The following table provides a hypothetical example of docking results for this compound against several cancer-related protein targets.

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| VEGFR-2 (4ASD) | -8.2 | Cys919, Asp1046, Glu885 |

| HIF-1α (1H2K) | -7.5 | Ser28, Tyr32, His35 |

| c-KIT (1T46) | -7.9 | Cys673, Thr670, Asp810 |

| Lck (2OF2) | -8.5 | Met319, Ala390, Asp391 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for inhibiting specific targets, such as the leukocyte-specific protein tyrosine kinase (Lck). nih.gov These studies generate contour maps that indicate regions where steric bulk or electrostatic charge modifications would enhance or diminish activity, providing a roadmap for designing more potent analogs. nih.govnih.gov

Molecular Dynamics Simulations and Ligand Stability Studies

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its target protein over time. These simulations are crucial for assessing the stability of the ligand-protein complex. mdpi.com By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can determine if the ligand remains stably bound in the active site. mdpi.com MD simulations have been successfully used to study the stability of other indazole derivatives in the active sites of proteins like HIF-1α and VEGFR-2. nih.govnih.gov

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling via Computational Methods

Before a compound can be considered for further development, its ADMET properties must be evaluated. In silico ADMET prediction tools are increasingly used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicity profiles. mdpi.com These computational models can predict a wide range of properties, including oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. nih.gov While specific ADMET predictions for this compound are not publicly available, various online tools and software packages can be utilized for this purpose. mdpi.comnih.gov

A hypothetical ADMET profile for this compound is presented in the table below.

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | Non-inhibitor |

| AMES Toxicity | Non-mutagenic |

| Oral Bioavailability | Good |

This table contains hypothetical data and is intended for illustrative purposes only.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes for Halogenated Indazoles

The synthesis of halogenated indazoles is a cornerstone of their use in drug discovery. Future research will increasingly prioritize the development of synthetic methodologies that are not only efficient but also environmentally benign. This includes a focus on "green chemistry" principles to minimize waste and energy consumption.

Recent advancements have demonstrated the potential for metal-free regioselective halogenation of 2H-indazoles, offering a more sustainable alternative to traditional methods that often rely on heavy metal catalysts. rsc.orgnih.gov The use of environmentally friendly solvents like ethanol (B145695) and even water in these reactions is a significant step forward. rsc.org Further exploration into ultrasound-assisted synthesis has also shown promise, offering rapid and efficient C-H bond cleavage and C-Br bond formation under mild conditions. nih.gov A novel and eco-friendly grinding protocol using ammonium (B1175870) chloride as a milder acid in ethanol has also been reported for the synthesis of 1-H-indazole derivatives. samipubco.com

Future efforts will likely concentrate on expanding the substrate scope of these green methodologies to include a wider variety of substituted indazoles. The development of one-pot syntheses and flow chemistry processes will also be crucial in making the production of these valuable compounds more scalable and cost-effective for industrial applications. A practical, multi-gram scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the anti-HIV agent Lenacapavir, has been achieved by first performing a highly regioselective bromination of a precursor molecule before the indazole ring is formed. mdpi.comchemrxiv.orgnih.gov

Exploration of New Functionalization Methodologies for Enhanced Diversity

To fully explore the therapeutic potential of 7-Bromo-6-chloro-1H-indazole, the development of novel functionalization techniques is paramount. These methods allow for the precise modification of the indazole core, leading to a diverse library of analogues with a wide range of biological activities.

C-H functionalization has emerged as a powerful tool for the late-stage modification of indazole scaffolds, enabling the introduction of various functional groups in a step-economic manner. nih.govnih.govresearchgate.net This includes arylation, amination, acylation, and trifluoromethylation, primarily at the C3 position. nih.gov Transition metal-catalyzed approaches, particularly with rhodium and cobalt, have been instrumental in achieving regioselective functionalization. nih.govacs.org

Future research will likely focus on expanding the repertoire of C-H functionalization reactions to other positions on the indazole ring, offering even greater control over the final molecular architecture. Furthermore, the development of methods that can selectively functionalize one halogenated position over another in dihalogenated indazoles will be a significant area of investigation, allowing for more intricate molecular designs.

Deeper Mechanistic Understanding of Complex Indazole Reactions

A thorough understanding of the mechanisms underlying indazole reactions is crucial for optimizing existing synthetic methods and designing new ones. Future research will delve deeper into the intricate pathways of these transformations to gain greater control over reaction outcomes.

For instance, mechanistic studies on the metal-free regioselective halogenation of 2H-indazoles have provided insights into the reaction pathways. Control experiments have shown that dihalogenation occurs after mono-halogenation, and the reaction is not a radical process. rsc.orgnih.gov In the context of ultrasound-assisted bromination, investigations have suggested that the reaction does not proceed through a complete radical process. nih.gov

Computational studies, including Density Functional Theory (DFT) calculations, will play an increasingly important role in elucidating these complex reaction mechanisms. nih.gov By modeling transition states and reaction intermediates, researchers can gain a more detailed understanding of the factors that govern selectivity and reactivity. This knowledge will be invaluable for the rational design of more efficient and selective synthetic routes to novel indazole derivatives.

Identification of Novel Biological Targets for this compound Analogs

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.gov A key area of future research will be the identification of novel biological targets for analogues of this compound.

Recent studies have highlighted the potential of indazole derivatives to inhibit a range of targets. For example, indazole compounds have been investigated as inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN)-mediated quorum sensing, which is implicated in antimicrobial resistance. nih.gov Additionally, novel and potent indazole NLRP3 inhibitors have been discovered, with potential applications in metabolic and age-related diseases. stocktitan.netinvesting.com Halogenated indazole synthetic cannabinoid receptor agonists have also been studied for their activity at the CB1 receptor. nih.gov

The use of advanced screening techniques, such as high-throughput screening and DNA-encoded library screening, will accelerate the discovery of new biological targets. stocktitan.net Furthermore, a deeper understanding of the structure-activity relationships of these compounds will guide the design of more potent and selective inhibitors for these targets.

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational methods are becoming increasingly indispensable in the field of drug discovery, offering a powerful toolkit for the rational design and optimization of new therapeutic agents. nih.gov Future research on this compound and its analogues will heavily rely on these in silico approaches.

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool for understanding the relationship between the chemical structure of a molecule and its biological activity. mdpi.comacs.orgnih.gov By developing predictive QSAR models, researchers can screen virtual libraries of compounds and prioritize those with the highest predicted potency. nih.govnih.gov Molecular docking simulations provide insights into the binding modes of indazole derivatives with their biological targets, helping to explain their mechanism of action at the molecular level. nih.gov

The integration of molecular dynamics simulations will allow for a more dynamic understanding of ligand-receptor interactions, providing a more accurate prediction of binding affinities. These computational tools, when used in conjunction with experimental data, will significantly accelerate the drug discovery pipeline, from hit identification to lead optimization.

Application of Artificial Intelligence and Machine Learning in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery, and their application to indazole research holds immense promise. nih.govresearchgate.net These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. chemicalbook.com

Machine learning models can be trained to predict the biological activity of novel indazole derivatives based on their chemical structures, enabling the rapid screening of large virtual libraries. frontiersin.orgijcrt.orgnih.govjsr.org AI can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process. frontiersin.org

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are essential for confirming the molecular structure of 7-Bromo-6-chloro-1H-indazole?

- Answer: A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction (SCXRD) is critical. SCXRD provides unambiguous structural confirmation, especially using refinement programs like SHELXL for anisotropic displacement parameter modeling . NMR (¹H/¹³C) verifies proton environments and substituent positions, while MS confirms molecular weight. For crystallographic analysis, OLEX2 integrates structure solution, refinement, and visualization, streamlining workflows .

Q. What synthetic routes are effective for preparing this compound, and how can reaction conditions be optimized?

- Answer: Cyclization of halogenated aniline precursors under palladium- or copper-catalyzed conditions is common. For example, bromo-chloro-substituted intermediates can undergo cyclization in dimethylformamide (DMF) at 80–100°C. Key parameters include catalyst loading (e.g., 5–10 mol% CuI), reaction time (12–24 hours), and inert atmosphere. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. How should researchers handle and store this compound to maintain stability?

- Answer: Store the compound in airtight, light-protected containers under inert gas (argon or nitrogen) at –20°C. Halogenated indazoles are prone to hydrolysis; thus, moisture-free environments are critical. Pre-use stability checks via thin-layer chromatography (TLC) or HPLC are recommended to detect degradation .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural analysis?

- Answer: Discrepancies may arise from polymorphism or dynamic effects in solution (e.g., tautomerism). Validate by:

- Comparing multiple crystallization batches.

- Using complementary techniques like IR spectroscopy to confirm functional groups.

- Cross-verifying refinement parameters in SHELXL with alternative software (e.g., WinGX) to rule out algorithmic biases .

Q. What computational strategies are effective for analyzing the electronic effects of bromine and chlorine substituents on the indazole ring?

- Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can map electron density distributions, revealing how halogen substituents influence reactivity. Comparative studies with analogs (e.g., 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde) show that bromine enhances electrophilic substitution, while chlorine increases ring stability via inductive effects .

Q. How can researchers design experiments to probe the regioselectivity of cross-coupling reactions involving this compound?

- Answer: Use Suzuki-Miyaura coupling with variably substituted boronic acids to test halogen reactivity. Monitor reaction outcomes via LC-MS and SCXRD. For example, bromine typically reacts preferentially over chlorine in Pd-catalyzed couplings. Kinetic studies under controlled temperatures (25–80°C) and ligand screening (e.g., SPhos vs. XPhos) further elucidate selectivity .

Comparative Analysis Table

Methodological Notes

- Crystallographic Refinement: Use SHELXL’s TWIN and BASF commands to model twinning or disorder in crystals .

- Synthetic Optimization: Employ design of experiments (DoE) to systematically vary reaction parameters and identify optimal conditions .

- Data Validation: Cross-check crystallographic data with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.